3-(3-Fluoro-4-morpholinophenyl)-3-oxopropanenitrile
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Overview
Description
“3-(3-Fluoro-4-morpholinophenyl)-3-oxopropanenitrile” is a chemical compound. It is an important intermediate in the synthesis of various pharmaceuticals . It is related to Linezolid, an oxazolidinone antibiotic used to treat infections by susceptible strains of aerobic Gram-positive bacteria .
Synthesis Analysis
The precursor compound 3-fluoro-4-morpholinoaniline is synthesized initially by the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions, resulting in 4-(2-fluoro-4-nitrophenyl)morpholine followed by its nitro group reduction with Fe/NH4Cl . A series of new sulfonamides and carbamates have been synthesized in good yields (75–89%) by the reaction of substituted aryl sulfonyl chlorides and substituted aryl/acyclic chloroformates with the precursor compound .Molecular Structure Analysis
The molecular structure of “3-(3-Fluoro-4-morpholinophenyl)-3-oxopropanenitrile” can be analyzed using spectroscopic data such as IR, NMR (1H and 13C NMR), and mass and elemental analyses . The molecular docking studies of the crystal structure of topoisomerase II gyrase A complexed with natural inhibitor, clorobiocin (1kzn), using the molecular operating environment (MOE) programme were performed in order to predict the affinity and orientation of the synthesized compounds at the active enzyme site .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “3-(3-Fluoro-4-morpholinophenyl)-3-oxopropanenitrile” include the substitution of morpholine on 1,2-difluoro-4-nitrobenzene and the reduction of the nitro group with Fe/NH4Cl . Further reactions with substituted aryl sulfonyl chlorides and substituted aryl/acyclic chloroformates yield a series of new sulfonamides and carbamates .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(3-Fluoro-4-morpholinophenyl)-3-oxopropanenitrile” can be determined using various analytical techniques. Other properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume can also be determined .Scientific Research Applications
Antibacterial Applications
The compound has been used in the synthesis of a series of novel N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides, which were screened for their in vitro antibacterial properties against medicinally relevant gram negative bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and gram positive bacterial strains Enterobacter aerogenes, Pseudomonas aeruginosa, Bacillus cerus . The compounds exhibited significant antibacterial activity .
DNA Gyrase Inhibition
The synthesized molecules were successfully screened as DNA Gyrase enzyme inhibitors using in silico studies . The molecular docking simulation studies were performed to identify the ligands responsible for antibacterial activity .
Synthesis of Linezolid
Linezolid, a synthetic antibiotic used for the treatment of serious infections caused by gram-positive bacteria that are resistant to other antibiotics, can be synthesized from this compound . It is active against most Gram-positive bacteria that cause disease, including streptococci, vancomycin-resistant enterococci (VRE), and methicillin-resistant Staphylococcus aureus (MRSA) .
Treatment of Bacterial Infections
Linezolid, synthesized from this compound, is used for the treatment of various bacterial infections. The main uses are infections of the skin and pneumonia, although it may be used for a variety of other infections .
Development of New Antibiotics
The compound is used in the development of new antibiotics. The persistent threat to human health posed by resistance development in bacteria has been further augmented by the steady decline in the approval of new antibiotics . This compound offers a promising, friendly substitute and should be considered as a future goal for medicinal chemists working in the area of antibacterial research .
Economically Viable Process for Linezolid Preparation
An improved and economically viable process is described to prepare Linezolid wherein methyl 3- fluoro-4- morphinolino phenyl carbamate is reacted with R-epichlorohydrin in the presence of n-butyllithium in hexane to obtain ®-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl) oxazolidin- 2-one . This process avoids formation and use of sensitive intermediates .
Mechanism of Action
Target of Action
The primary target of the compound 3-(3-Fluoro-4-morpholinophenyl)-3-oxopropanenitrile is the bacterial protein synthesis machinery . Specifically, it binds to the 23S ribosomal RNA of the 50S subunit . This interaction is crucial for the compound’s antibacterial activity.
Mode of Action
3-(3-Fluoro-4-morpholinophenyl)-3-oxopropanenitrile exerts its antibacterial effects by interfering with bacterial protein translation . It binds to a site on the bacterial 23S ribosomal RNA of the 50S subunit and prevents the formation of a functional 70S initiation complex, which is essential for bacterial reproduction .
Biochemical Pathways
The compound 3-(3-Fluoro-4-morpholinophenyl)-3-oxopropanenitrile affects the protein synthesis pathway in bacteria . By binding to the 23S ribosomal RNA, it inhibits the formation of the 70S initiation complex, thereby preventing the translation of mRNA into protein . This disruption of protein synthesis leads to the inhibition of bacterial growth and reproduction .
Pharmacokinetics
It is known that the compound is a synthetic antibiotic used for the treatment of serious infections caused by gram-positive bacteria that are resistant to other antibiotics .
Result of Action
The molecular and cellular effects of 3-(3-Fluoro-4-morpholinophenyl)-3-oxopropanenitrile’s action result in the inhibition of bacterial growth and reproduction . By preventing the formation of the 70S initiation complex, the compound disrupts protein synthesis, which is essential for bacterial survival and proliferation .
Action Environment
The action, efficacy, and stability of 3-(3-Fluoro-4-morpholinophenyl)-3-oxopropanenitrile can be influenced by various environmental factors. It is known, though, that the compound is used for the treatment of serious infections caused by Gram-positive bacteria that are resistant to other antibiotics , suggesting that it is effective in diverse biological environments where these bacteria are found.
Safety and Hazards
The safety data sheet for related compounds suggests that appropriate safety measures should be taken when handling these chemicals. This includes wearing fire/flame resistant and impervious clothing . In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately .
properties
IUPAC Name |
3-(3-fluoro-4-morpholin-4-ylphenyl)-3-oxopropanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c14-11-9-10(13(17)3-4-15)1-2-12(11)16-5-7-18-8-6-16/h1-2,9H,3,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUCQLKPMVTMLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(=O)CC#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluoro-4-morpholinophenyl)-3-oxopropanenitrile |
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